(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of nitriles. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a fluorobenzoyl group, and a thiophene ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the benzoyl group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation.
Formation of the enenitrile moiety: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction between an aldehyde and a nitrile.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-2-[5-(4-methylbenzoyl)thiophen-2-yl]prop-2-enenitrile
- (E)-3-(4-chlorophenyl)-2-[5-(4-bromobenzoyl)thiophen-2-yl]prop-2-enenitrile
Uniqueness
(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile is unique due to the presence of the fluorobenzoyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNOS/c21-16-5-1-13(2-6-16)11-15(12-23)18-9-10-19(25-18)20(24)14-3-7-17(22)8-4-14/h1-11H/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXQUJBXVBPMTG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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